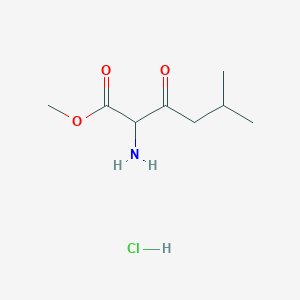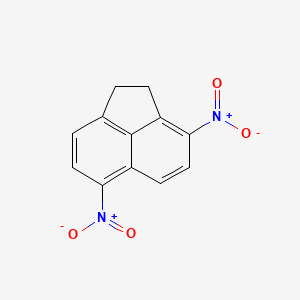
Acenaphthene, 3,6-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphthene, 3,6-dinitro- is a polycyclic aromatic hydrocarbon derivative with the molecular formula C12H8N2O4 It is characterized by the presence of two nitro groups attached to the acenaphthene core at the 3 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acenaphthene, 3,6-dinitro- typically involves the nitration of acenaphthene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: Industrial production of Acenaphthene, 3,6-dinitro- follows similar nitration procedures but on a larger scale. The process involves the use of industrial nitration reactors where acenaphthene is treated with nitrating agents under optimized conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Acenaphthene, 3,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products:
Oxidation: Acenaphthenequinone derivatives.
Reduction: Aminoacenaphthene derivatives.
Substitution: Various substituted acenaphthene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acenaphthene, 3,6-dinitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acenaphthene, 3,6-dinitro- and its derivatives involves interactions with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities and cellular pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Acenaphthene: The parent compound without nitro groups.
Acenaphthylene: A related compound with a different structure and reactivity.
Acenaphthenequinone: An oxidized derivative of acenaphthene.
Uniqueness: Acenaphthene, 3,6-dinitro- is unique due to the presence of two nitro groups, which significantly alter its chemical reactivity and potential applications compared to its parent compound and other derivatives. The nitro groups enhance its ability to participate in redox reactions and nucleophilic substitutions, making it a valuable intermediate in organic synthesis and research.
Propiedades
Número CAS |
3807-76-9 |
|---|---|
Fórmula molecular |
C12H8N2O4 |
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
3,6-dinitro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)10-5-2-7-1-3-8-11(14(17)18)6-4-9(10)12(7)8/h2,4-6H,1,3H2 |
Clave InChI |
WFTCCZBXYNRNNA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC3=C(C=CC1=C23)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



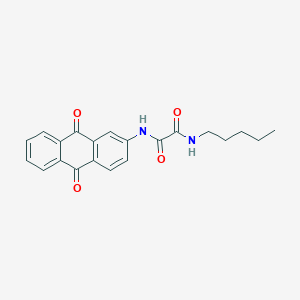
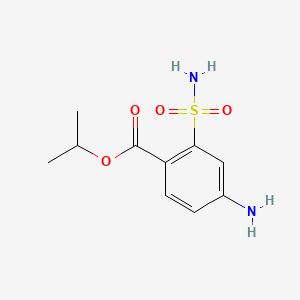
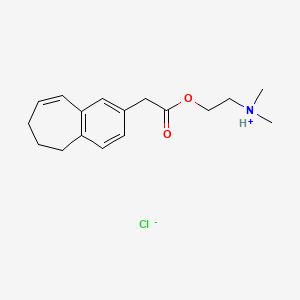
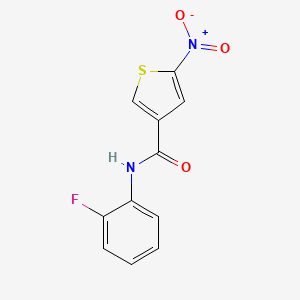
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
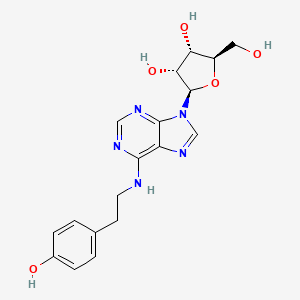
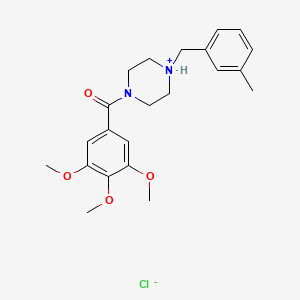
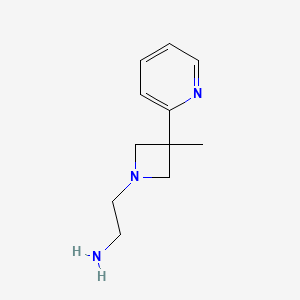

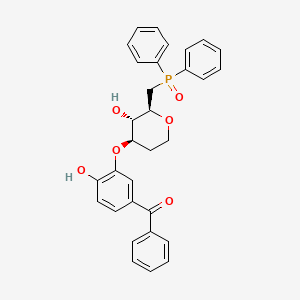
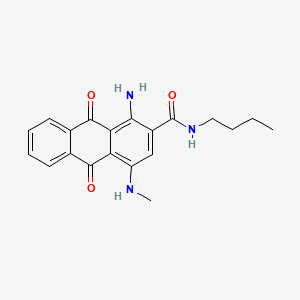
![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)
